molecular formula C9H6F2N2O2 B13674462 Methyl 4,5-Difluorobenzimidazole-2-carboxylate

Methyl 4,5-Difluorobenzimidazole-2-carboxylate

Cat. No.: B13674462
M. Wt: 212.15 g/mol
InChI Key: YHFSNHPZHYCRAY-UHFFFAOYSA-N
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Description

Methyl 4,5-Difluorobenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-Difluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene ring.

Scientific Research Applications

Methyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-Dichlorobenzimidazole-2-carboxylate
  • Methyl 4,5-Dimethylbenzimidazole-2-carboxylate
  • Methyl 4,5-Dihydroxybenzimidazole-2-carboxylate

Uniqueness

Methyl 4,5-Difluorobenzimidazole-2-carboxylate is unique due to the presence of fluorine atoms on the benzene ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Biological Activity

Methyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are widely recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural framework of benzimidazole allows for various substitutions that can enhance its bioactivity. This compound is one such derivative that has garnered attention for its promising pharmacological effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant activity against various bacterial strains. A study highlighted the effectiveness of certain benzimidazole compounds against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating notable potency. For instance, compounds similar to this compound have shown MIC values as low as 12.5 μg/ml against Salmonella typhi .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit key cellular pathways involved in tumor growth. Some benzimidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms such as the inhibition of c-Myc transcriptional activity . This suggests that this compound may also exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of fluorine atoms at the 4 and 5 positions enhances lipophilicity and electron-withdrawing characteristics, which are crucial for binding interactions with biological targets. Studies indicate that modifications at these positions can significantly influence the compound's potency and selectivity .

Case Studies

  • Antibacterial Evaluation : In a comparative study of various benzimidazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, with some derivatives achieving lower MIC values than established antibiotics .
  • Cytotoxicity Assays : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound induced significant cell death in a dose-dependent manner, highlighting its potential as an anticancer agent .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (μg/ml)Reference
This compoundAntibacterial12.5
Benzimidazole Derivative AAnticancer-
Benzimidazole Derivative BAntiviral-

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 4,5-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-5-3-2-4(10)6(11)7(5)13-8/h2-3H,1H3,(H,12,13)

InChI Key

YHFSNHPZHYCRAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

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